SR-3677 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

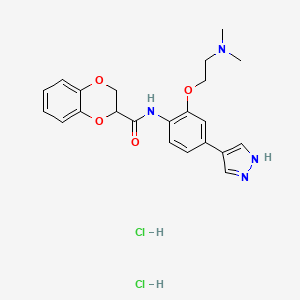

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVXEKRUDMEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR-3677 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK-II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), a key regulator of cellular contractility, motility, and survival. This technical guide provides a comprehensive overview of the mechanism of action of SR-3677, detailing its molecular interactions, downstream signaling pathways, and its impact on cellular processes. This document synthesizes available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the key signaling cascades and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Selective ROCK-II Inhibition

SR-3677 dihydrochloride functions as a competitive inhibitor at the ATP-binding site of Rho-associated kinases, with a significantly higher affinity for ROCK-II over ROCK-I.[1][2] This selectivity is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface within the kinase domain of ROCK-II.[2] By blocking the kinase activity of ROCK, SR-3677 prevents the phosphorylation of its downstream substrates, thereby modulating a variety of cellular functions.

Quantitative Inhibition Data

The inhibitory potency of this compound against ROCK-I and ROCK-II has been determined through in vitro kinase assays.

| Target | IC50 (nM) | Assay Type |

| ROCK-II | 3 | Enzyme-based |

| ROCK-I | 56 | Enzyme-based |

Table 1: In vitro inhibitory potency of this compound against ROCK-I and ROCK-II.[1][2]

Downstream Signaling Pathways

The primary consequence of ROCK-II inhibition by SR-3677 is the disruption of the RhoA/ROCK signaling cascade, which has profound effects on the actin cytoskeleton. Furthermore, recent evidence indicates a crucial interplay between ROCK signaling and the tumor suppressor PTEN, which in turn modulates the PI3K/Akt pathway, a critical signaling node for cell survival and proliferation.

Regulation of the Actin Cytoskeleton

Activated RhoA binds to and activates ROCK, which then phosphorylates several downstream targets to regulate actin-myosin contractility and actin filament dynamics. Key substrates include Myosin Light Chain (MLC) and LIM kinase (LIMK).[3]

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and also phosphorylates and inactivates Myosin Phosphatase Target subunit 1 (MYPT1), the regulatory subunit of MLC phosphatase. Both actions lead to an increase in phosphorylated MLC, which promotes the assembly of actin-myosin filaments and increases cellular contractility.

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

By inhibiting ROCK-II, SR-3677 prevents the phosphorylation of these substrates, leading to decreased actin-myosin contractility and destabilization of actin filaments.

References

SR-3677 Dihydrochloride: A Technical Profile on Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] This technical guide provides a comprehensive overview of its target selectivity profile, mechanism of action, and associated experimental methodologies. The information is curated to support research and development applications by presenting quantitative data, detailed protocols, and visual representations of its molecular interactions and downstream signaling effects.

Core Mechanism of Action: Selective ROCK-II Inhibition

SR-3677 functions as an ATP-competitive inhibitor of Rho-associated kinases, with a significantly higher affinity for ROCK-II compared to ROCK-I.[1] This selectivity is primarily attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface within the kinase's ATP-binding pocket.[1][3][4] By blocking the kinase activity of ROCK-II, SR-3677 prevents the phosphorylation of its downstream substrates, thereby modulating critical cellular processes such as cytoskeletal dynamics, cell migration, and smooth muscle contraction.[1][5]

Quantitative Target Selectivity Profile

The inhibitory activity of SR-3677 has been quantified against its primary targets, ROCK-I and ROCK-II, as well as a panel of other kinases to establish its selectivity. The half-maximal inhibitory concentration (IC50) values from various assays are summarized below.

Table 1: Primary Target Inhibition

| Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| ROCK-II | ~3 | Enzyme-based & Cell-based | [1][3][6][7][8] |

| ROCK-I | 56 | Enzyme-based | [1][3][6][7][8] |

| ppMLC | ~3 | Cell-based |[6] |

Table 2: Off-Target Selectivity Profile

| Target | IC50 (µM) | Fold Selectivity vs. ROCK-II | Reference |

|---|---|---|---|

| PKA | 3.968 | >1300x | [6] |

| MRCK | 1.190 | ~400x | [6] |

| Akt1 | 7.491 | ~2500x |[6] |

Furthermore, broader screening has shown that SR-3677 has a low off-target hit rate of 1.4% against a panel of 353 kinases and inhibits only 3 out of 70 non-kinase enzymes and receptors, underscoring its high selectivity.[3][8]

Signaling Pathways and Molecular Interactions

The Rho/ROCK signaling pathway is a crucial regulator of actin-myosin contractility.[1] Activated by the small GTPase RhoA, ROCK kinases phosphorylate downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to the formation of stress fibers and increased cellular contraction.[1][9] SR-3677 selectively inhibits ROCK-II, disrupting this cascade.

Experimental Protocols

Detailed methodologies for key assays used to characterize SR-3677 are provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II kinases.[1]

Methodology:

-

Assay System: The assay is performed using a commercial STK2 kinase system (e.g., from Cisbio).[1][3]

-

Reaction Mixture Preparation: A 5 µL mixture is prepared in a microplate well containing STK2 substrate (1 µM) and ATP in STK buffer. The ATP concentration is adjusted for each kinase (4 µM for ROCK-I; 20 µM for ROCK-II).[1][3][8]

-

Compound Addition: 20 nL of SR-3677, serially diluted to various concentrations, is dispensed into the wells.[1][3][8]

-

Reaction Initiation: The kinase reaction is initiated by adding 5 µL of either ROCK-I (2.5 nM) or ROCK-II (0.5 nM) in STK buffer.[1][3][8]

-

Incubation: The reaction is allowed to proceed for 4 hours at room temperature.[1][3][8]

-

Reaction Termination and Detection: The reaction is stopped by the addition of 10 µL of a detection mixture containing 1x antibody and 62.5 nM Streptavidin-XL665 (Sa-XL) in detection buffer.[1][3][8]

-

Data Analysis: The signal is read using a suitable plate reader, and the IC50 values are calculated from the dose-response curve.

Objective: To assess the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.[10]

Methodology:

-

Cell Culture: Differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) are seeded on glass coverslips.[11]

-

Compound Treatment: Cells are pre-treated with a determined optimal concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control (e.g., DMSO) for 2 to 17 hours.[10][11]

-

Induction of Mitochondrial Damage: Mitochondrial damage is induced by treating the cells with a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[1][11]

-

Immunostaining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and counterstained with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[11]

-

Imaging and Analysis: Cells are imaged using a fluorescence microscope. The co-localization of YFP-Parkin with the mitochondrial marker is quantified to determine the extent of Parkin recruitment.[11]

-

Treating a relevant cell line (e.g., trabecular meshwork cells) with various concentrations of SR-3677.

-

Lysing the cells and separating proteins via SDS-PAGE.

-

Performing a Western blot using antibodies specific to phosphorylated MLC and total MLC to determine the ratio and, subsequently, the inhibitory effect of the compound.

Visualizing Target Selectivity

The high selectivity of SR-3677 for ROCK-II over other kinases is a defining characteristic of its pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

SR-3677 Dihydrochloride: A Deep Dive into its Function as a Selective ROCK-II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a notable preference for the ROCK-II isoform.[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental considerations for SR-3677 dihydrochloride, designed to support its application in research and drug development.

Core Function and Mechanism of Action

The primary function of this compound is the inhibition of ROCK-I and ROCK-II kinases.[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding site within the kinase domain of these enzymes.[4] By occupying this site, SR-3677 prevents the phosphorylation of downstream substrates, thereby modulating a variety of cellular processes.[4]

The selectivity of SR-3677 for ROCK-II is a key feature, attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of the compound and the hydrophobic surface of the ROCK-II kinase pocket.[2][4] This selectivity can be advantageous in therapeutic applications where targeted inhibition of ROCK-II is desired.[5]

The inhibition of ROCK signaling by SR-3677 has significant downstream effects, most notably on the regulation of the actin cytoskeleton.[4][6] Key substrates of ROCK kinases include Myosin Light Chain (MLC) and LIM kinase (LIMK).[4] By preventing the phosphorylation of these substrates, SR-3677 disrupts actin-myosin contractility and the stabilization of actin filaments.[4]

Furthermore, recent studies have elucidated a role for SR-3677 in the enhancement of mitophagy, the selective degradation of mitochondria by autophagy.[4][5] This finding suggests potential therapeutic applications for SR-3677 in neurodegenerative diseases and other conditions associated with mitochondrial dysfunction.[5]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentration (IC50) values for both ROCK-I and ROCK-II.

| Target | IC50 (nM) | Assay Type |

| ROCK-II | 3 | Enzyme-based |

| ROCK-I | 56 | Enzyme-based |

Data sourced from multiple references.[1][2][3][4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental applications of SR-3677, the following diagrams have been generated using the DOT language.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Caption: Experimental workflow for assessing SR-3677 cytotoxicity in SH-SY5Y cells.

Caption: Experimental workflow for assessing Parkin recruitment to damaged mitochondria.

Detailed Experimental Protocols

Kinase Inhibition Assay (Enzyme-based)

This protocol is a representative method for determining the IC50 values of SR-3677 against ROCK-I and ROCK-II.

Materials:

-

Recombinant human ROCK-I and ROCK-II enzymes

-

STK2 kinase substrate (Cisbio)

-

ATP

-

This compound

-

STK-buffer

-

Detection buffer with Sa-XL and antibody (Cisbio)

-

384-well plates

Procedure:

-

Prepare a mixture of 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK-buffer.

-

Dispense 5 µL of the substrate/ATP mixture into the wells of a 384-well plate.

-

Add 20 nL of test compound (SR-3677) at various concentrations.

-

Initiate the reaction by adding 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK-buffer.

-

Incubate the reaction at room temperature for 4 hours.

-

Stop the reaction by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.

-

Read the plate on a suitable plate reader to determine kinase activity.

-

Calculate IC50 values from the dose-response curves.[2]

Cell Viability Assay

This protocol outlines a method to assess the cytotoxicity of SR-3677 in a cell-based system.[7]

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Retinoic acid

-

This compound

-

Sterile water or DMSO for stock solution

-

96-well plates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

-

Culture SH-SY5Y cells in DMEM/F12 medium.

-

For differentiation, seed cells at a density of 2 x 10⁴ cells/cm² and treat with 10 µM retinoic acid for 5-7 days.

-

Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

-

Seed differentiated SH-SY5Y cells in a 96-well plate.

-

The following day, treat the cells with a serial dilution of SR-3677 (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle-only control.

-

Assess cell viability using an ATP-based assay according to the manufacturer's instructions.[7]

Parkin Recruitment Assay (Immunofluorescence)

This protocol describes a method to evaluate the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria.[4][7]

Materials:

-

HeLa or SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin or GFP-Parkin)

-

Glass coverslips

-

This compound

-

Mitochondrial uncoupler (e.g., CCCP)

-

4% paraformaldehyde

-

0.1% Triton X-100

-

Mitochondrial marker (e.g., MitoTracker™ Red CMXRos or TOM20 antibody)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed differentiated SH-SY5Y or HeLa cells stably expressing fluorescently tagged Parkin on glass coverslips.

-

Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[4][7]

-

Induce mitochondrial damage by adding a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[4][7]

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Counterstain with a mitochondrial marker and a nuclear stain.

-

Image the cells using a fluorescence microscope and quantify the co-localization of the fluorescently tagged Parkin with the mitochondrial marker.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of ROCK-I and particularly ROCK-II in various cellular and disease processes. Its high potency and selectivity for ROCK-II make it a compelling candidate for further investigation in therapeutic areas where targeted ROCK inhibition is desirable, such as neurodegenerative disorders and other conditions linked to cytoskeletal and mitochondrial dysfunction. The provided data and protocols offer a solid foundation for researchers to effectively utilize SR-3677 in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by SR-3677 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater selectivity for ROCK2 over ROCK1.[1] The ROCK signaling pathway is a critical regulator of a multitude of cellular functions, primarily through its effects on the actin cytoskeleton, including cell adhesion, migration, proliferation, and apoptosis.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by SR-3677, with a particular focus on its roles in enhancing Parkin-mediated mitophagy and inducing synthetic lethality in BRCA2-deficient cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biological processes using signaling pathway and workflow diagrams.

Core Mechanism of Action

SR-3677 is an ATP-competitive inhibitor of ROCK1 and ROCK2.[2] By binding to the kinase domain of ROCK, SR-3677 prevents the phosphorylation of its downstream substrates, thereby modulating a variety of cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of SR-3677 dihydrochloride.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay System |

| ROCK1 | 56 | Enzyme Assay |

| ROCK2 | 3 | Enzyme Assay |

Table 2: Cellular Activity and Cytotoxicity

| Cell Line | Assay | Concentration | Effect |

| SH-SY5Y | Parkin Recruitment | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria |

| SH-SY5Y | Viability Assay | 4 µM | No adverse effect on cell viability |

| Various | Not Specified | >20 µM | CC50 (50% cytotoxic concentration) |

Downstream Signaling Pathways

Enhancement of Parkin-Mediated Mitophagy

SR-3677 has been demonstrated to enhance the cellular process of mitophagy, the selective degradation of damaged mitochondria by autophagy. This is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature. The proposed signaling pathway is as follows:

-

ROCK Inhibition: SR-3677 inhibits ROCK2.

-

PTEN Antagonism: ROCK is a known activator of PTEN (Phosphatase and tensin homolog). Inhibition of ROCK leads to the functional antagonism of PTEN.

-

PI3K/Akt Activation: PTEN is a negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, SR-3677 treatment leads to the activation of PI3K and subsequent phosphorylation and activation of Akt.

-

HK2 Activation and Mitochondrial Localization: Activated Akt phosphorylates and activates Hexokinase 2 (HK2). This phosphorylation promotes the translocation of HK2 to the outer mitochondrial membrane of damaged mitochondria.

-

Parkin Recruitment and Mitophagy Induction: Mitochondrial-localized HK2 acts as a positive regulator for the recruitment of the E3 ubiquitin ligase Parkin to the damaged mitochondria. Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the organelle for engulfment by autophagosomes and subsequent degradation in lysosomes.

Induction of Mitotic Defects in BRCA2-Deficient Cells

A significant finding is the synthetic lethality induced by SR-3677 in cells with deficiencies in the BRCA2 tumor suppressor gene. This effect is not dependent on the induction of DNA damage, which is the mechanism of action for other synthetic lethality-inducing drugs like PARP inhibitors. Instead, it stems from the critical role of ROCK signaling in the final stages of cell division.

-

Cytokinesis Failure: ROCK is essential for the formation and contraction of the actomyosin (B1167339) ring during cytokinesis. Inhibition of ROCK by SR-3677 leads to a failure of cytokinesis.

-

Polyploidy and Binucleation: Cells that fail to complete cytokinesis become polyploid (containing more than two sets of chromosomes) and are often binucleated.

-

Mitotic Catastrophe: Subsequent attempts at mitosis in these aberrant cells lead to mitotic catastrophe, characterized by multipolar spindles, chromosome mis-segregation, and ultimately, cell death.

Experimental Protocols

In Vitro ROCK Kinase Assay

This protocol describes a method to determine the IC50 of SR-3677 for ROCK1 and ROCK2.

-

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

-

This compound serial dilutions

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant ROCK enzyme, and MBP.

-

Add serial dilutions of SR-3677 or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each SR-3677 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the SR-3677 concentration and fitting the data to a sigmoidal dose-response curve.

-

Parkin Recruitment Assay in SH-SY5Y Cells

This protocol details a method to visualize and quantify the recruitment of Parkin to damaged mitochondria.

-

Materials:

-

SH-SY5Y neuroblastoma cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin).

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

This compound.

-

Mitochondrial uncoupler (e.g., CCCP).

-

MitoTracker™ Red CMXRos.

-

4% Paraformaldehyde (PFA).

-

0.1% Triton X-100 in PBS.

-

DAPI.

-

Fluorescence microscope.

-

-

Procedure:

-

Seed YFP-Parkin expressing SH-SY5Y cells on glass coverslips in a 24-well plate.

-

The following day, treat the cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-4 hours.

-

Induce mitochondrial damage by adding CCCP (e.g., 10 µM) and incubate for 1-2 hours.

-

During the last 30 minutes of CCCP treatment, add MitoTracker™ Red CMXRos to the media to stain mitochondria.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filters for YFP, RFP, and DAPI.

-

Quantify the colocalization of YFP-Parkin with the mitochondrial stain (MitoTracker Red) to determine the extent of Parkin recruitment.

-

Analysis of Mitotic Defects in BRCA2-Deficient Cells

This protocol describes a method to assess the induction of polyploidy and binucleation.

-

Materials:

-

BRCA2-deficient and proficient control cell lines (e.g., DLD-1 BRCA2-/- and DLD-1 parental).

-

Cell culture medium.

-

This compound.

-

Propidium Iodide (PI) staining solution with RNase A.

-

Flow cytometer.

-

Fluorescence microscope.

-

DAPI.

-

-

Procedure for Polyploidy Analysis (Flow Cytometry):

-

Seed BRCA2-deficient and control cells in 6-well plates.

-

Treat cells with SR-3677 or vehicle for 48-72 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. Cells with >4N DNA content are considered polyploid.

-

-

Procedure for Binucleation Analysis (Microscopy):

-

Seed and treat cells on coverslips as described above.

-

Fix and permeabilize the cells.

-

Stain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Count the percentage of cells with two or more nuclei.

-

Conclusion

This compound, as a potent and selective ROCK inhibitor, demonstrates significant effects on key downstream signaling pathways with therapeutic potential. Its ability to enhance Parkin-mediated mitophagy offers a promising avenue for the treatment of neurodegenerative diseases. Furthermore, the induction of synthetic lethality in BRCA2-deficient cells highlights a novel approach for cancer therapy, distinct from conventional DNA damaging agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of SR-3677.

References

An In-depth Technical Guide to the Neuroprotective Effects of SR-3677 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising agent with significant neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and methodologies associated with the neuroprotective effects of SR-3677. The primary mechanism of action involves the potentiation of Parkin-mediated mitophagy, a critical cellular process for the removal of damaged mitochondria, and the activation of Hexokinase 2 (HK2), a key glycolytic enzyme. This guide details the experimental protocols for assessing these effects and presents quantitative data to support the therapeutic potential of SR-3677 in neurodegenerative disease models.

Introduction to SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor with high selectivity for ROCK2 over ROCK1. The dysregulation of the Rho/ROCK signaling pathway is implicated in various pathologies, including neurodegenerative disorders.[1] SR-3677's neuroprotective effects are primarily attributed to its ability to enhance the clearance of dysfunctional mitochondria and modulate cellular metabolism, thereby promoting neuronal survival.

Mechanism of Action: A Dual Approach to Neuroprotection

The neuroprotective effects of SR-3677 are centered around two key cellular processes: the enhancement of mitophagy and the activation of Hexokinase 2 (HK2).

Potentiation of Parkin-Mediated Mitophagy

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria. In several neurodegenerative diseases, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, resulting in oxidative stress and neuronal cell death. SR-3677 has been shown to potentiate Parkin-mediated mitophagy.[2] Parkin, an E3 ubiquitin ligase, is recruited to depolarized mitochondria, leading to their ubiquitination and subsequent engulfment by autophagosomes for degradation. SR-3677 enhances this process, leading to a more efficient clearance of damaged mitochondria.

Activation and Mitochondrial Localization of Hexokinase 2 (HK2)

Hexokinase 2 (HK2) is the first and rate-limiting enzyme in glycolysis. Its association with the outer mitochondrial membrane, specifically at the voltage-dependent anion channel (VDAC), is crucial for both metabolic regulation and cell survival.[3][4] SR-3677 treatment increases the phosphorylation and mitochondrial localization of HK2.[2] This enhanced association of HK2 with mitochondria is thought to promote glycolysis and provide a localized energy source, which is critical for neuronal function and survival, particularly under conditions of cellular stress.

Quantitative Data on the Efficacy of SR-3677

The following tables summarize the quantitative data regarding the potency and efficacy of SR-3677 in relevant in vitro models.

Table 1: In Vitro Potency of SR-3677

| Target | Assay Type | IC50 | Reference |

|---|---|---|---|

| ROCK2 | Kinase Assay | 3 nM | [5] |

| ROCK1 | Kinase Assay | 56 nM |[5] |

Table 2: Efficacy of SR-3677 in Cellular Assays

| Assay | Cell Line | Treatment | EC50 / Effect | Reference |

|---|---|---|---|---|

| Parkin Recruitment to Damaged Mitochondria | HEK293 expressing GFP-Parkin | SR-3677 + CCCP | 57 nM | [5] |

| Mitochondrial Degradation (Mito-DsRed) | HEK293 expressing GFP-Parkin | 0.5 µM SR-3677 + 10 µM CCCP (24h) | 41% reduction in retained Mito-DsRed compared to DMSO control | [2] |

| Cell Viability | SH-SY5Y | Prolonged CCCP treatment (24h) + SR-3677 | Improved cell viability (qualitative) |[2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of SR-3677 in Neuroprotection

Caption: Signaling pathway of SR-3677 leading to neuroprotection.

Experimental Workflow for Assessing Mitophagy

Caption: Workflow for the RG-OMP25 mitophagy assay.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for the crystal violet cell viability assay.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the neuroprotective effects of SR-3677.

Parkin-Mediated Mitophagy Assay

This protocol is adapted from methodologies used to assess Parkin recruitment and mitochondrial degradation.[2][6]

-

Cell Culture and Transfection:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding Cerulean-Parkin and a mitochondrial outer membrane-targeted tandem mCherry-GFP tag (RG-OMP25) using a suitable transfection reagent. The RG-OMP25 reporter fluoresces yellow (red and green) in the neutral pH of the cytoplasm and red in the acidic environment of the lysosome, allowing for the specific detection of mitochondria that have been delivered to lysosomes.

-

-

Treatment and Induction of Mitophagy:

-

24 hours post-transfection, pre-treat the cells with 0.5 µM this compound or DMSO (vehicle control) for 2 hours.

-

Induce mitophagy by adding 10 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to the culture medium. To inhibit lysosomal degradation and allow for the accumulation of mitolysosomes, co-treat with lysosomal protease inhibitors E-64 (10 µg/mL) and leupeptin (B1674832) (10 µg/mL).

-

-

Imaging and Quantification:

-

Perform live-cell imaging using a confocal microscope equipped with appropriate lasers and filters for Cerulean, GFP, and mCherry.

-

Acquire images at specified time points after CCCP addition.

-

Quantify mitophagy by determining the percentage of the mitochondrial area with red-only signal (mCherry-positive, GFP-negative) relative to the total mitochondrial area (mCherry-positive). This can be achieved using image analysis software such as ImageJ or FIJI.

-

Cell Viability Assay (Crystal Violet Staining)

This protocol is a standard method for assessing cell viability in adherent cell cultures.[7]

-

Cell Seeding and Treatment:

-

Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of CCCP with or without this compound for 24 hours. Include appropriate vehicle controls.

-

-

Staining Procedure:

-

Gently wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add 100 µL of 0.5% (w/v) crystal violet solution in 20% methanol to each well and incubate for 20 minutes at room temperature.

-

Wash the plate thoroughly with tap water until the water runs clear.

-

-

Quantification:

-

Air-dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 100% methanol to each well and incubating for 20 minutes on a shaker.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Subcellular Fractionation and Western Blotting for HK2 Localization

This protocol allows for the separation of cytosolic and mitochondrial fractions to assess the localization of HK2.[8][9]

-

Cell Lysis and Fractionation:

-

Culture and treat SH-SY5Y cells as required.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, and protease inhibitors) and incubate on ice for 10 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

-

Western Blotting:

-

Lyse the mitochondrial pellet in RIPA buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against HK2 and a mitochondrial marker (e.g., VDAC or COX IV) and a cytosolic marker (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the relative abundance of HK2 in each fraction.

-

Conclusion

This compound demonstrates significant neuroprotective potential through its dual mechanism of enhancing Parkin-mediated mitophagy and promoting the mitochondrial localization and activation of HK2. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of SR-3677 and other ROCK2 inhibitors as potential therapeutics for neurodegenerative diseases. The quantitative data presented underscore the potency and cellular efficacy of this compound, warranting further preclinical and clinical evaluation.

References

- 1. proteolysis.jp [proteolysis.jp]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of complex formation between mitochondrial anion channel VDAC1 and Hexokinase-II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal violet staining protocol | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. tabaslab.com [tabaslab.com]

The chemical properties and synthesis of SR-3677 dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of SR-3677 dihydrochloride. It includes detailed experimental protocols for relevant assays and visualizations of the associated signaling pathways to support researchers and professionals in the fields of drug discovery and development.

Chemical and Physical Properties

This compound is a white to light brown powder.[3] It is the dihydrochloride salt of the parent compound SR-3677, also referred to as compound 5 in initial discovery literature.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride | |

| Molecular Formula | C₂₂H₂₄N₄O₄ · 2HCl | |

| Molecular Weight | 481.37 g/mol | [4] |

| CAS Number | 1781628-88-3 | [1][4] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in water and DMSO. | |

| Storage | Desiccate at room temperature. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months. | [4] |

Synthesis of this compound

The synthesis of SR-3677 was first reported by Feng et al. in the Journal of Medicinal Chemistry in 2008.[1][5] The synthesis of the parent compound, a racemate, begins from 2-fluoro-4-bromo-nitrobenzene.[5] The final step involves the introduction of a dimethylaminoethoxy moiety.[5]

While the full, detailed experimental protocol is found in the supporting information of the original publication, a general synthetic scheme can be outlined as follows:

Caption: General synthetic workflow for this compound.

Detailed Protocol: A comprehensive, step-by-step synthesis protocol would require access to the supporting information of Feng Y, et al. J Med Chem. 2008 Nov 13;51(21):6642-5.

Mechanism of Action and Signaling Pathway

SR-3677 is a potent inhibitor of Rho-associated kinases (ROCK), with significantly higher selectivity for ROCK-II over ROCK-I.[1][2] The IC₅₀ values are approximately 3 nM for ROCK-II and 56 nM for ROCK-I.[1][4] ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[6][7] The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[6][7]

SR-3677 exerts its effects by inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.[7] Key downstream targets of ROCK include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[6] By inhibiting ROCK, SR-3677 prevents the phosphorylation of the myosin binding subunit of MLCP, which leads to the dephosphorylation of MLC and subsequent reduction in actomyosin (B1167339) contractility.[6]

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of ROCK inhibitors like SR-3677.

In Vitro Kinase Assay for ROCK Activity

This protocol is adapted from commercially available ROCK activity assay kits and is designed to measure the direct inhibitory effect of SR-3677 on ROCK kinase activity.

Materials:

-

Recombinant active ROCK-II enzyme

-

Myosin Phosphatase Target Subunit 1 (MYPT1) substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA)

-

ATP

-

This compound

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the SR-3677 stock solution to create a range of concentrations for IC₅₀ determination.

-

In a 96-well plate, add the kinase assay buffer, the desired concentration of SR-3677 or vehicle (DMSO), and the MYPT1 substrate.

-

Initiate the reaction by adding the ROCK-II enzyme to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated MYPT1 using a suitable detection method, such as an antibody-based assay (ELISA) or a phosphosensor-based assay.

-

Calculate the percentage of inhibition for each concentration of SR-3677 and determine the IC₅₀ value.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This cell-based assay measures the downstream effects of ROCK inhibition by quantifying the levels of phosphorylated MLC.

Materials:

-

Cell line of interest (e.g., HeLa, A7r5)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-MLC and anti-total MLC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SR-3677 or vehicle (DMSO) for the desired time.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC for normalization.

Caption: Experimental workflow for Western blot analysis of p-MLC.

Conclusion

This compound is a valuable research tool for investigating the roles of ROCK-II in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug development programs targeting diseases where ROCK-II is implicated, such as glaucoma, cancer, and neurodegenerative disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and biological functions, along with practical experimental protocols to facilitate its use in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SR-3677 | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

SR-3677 dihydrochloride for studying Rho-kinase associated coiled-coil forming protein kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR-3677 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This document will detail its mechanism of action, present quantitative data on its potency and selectivity, provide experimental protocols for its use, and illustrate key signaling pathways and workflows.

Introduction to SR-3677 and Rho-Kinase

Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][4][5] Dysregulation of this pathway has been implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK a compelling therapeutic target.[1][6]

SR-3677 is a small molecule inhibitor with high potency and selectivity for ROCK, particularly the ROCK-II isoform.[7][8][9] Its utility as a research tool lies in its ability to precisely dissect the roles of ROCK-II in various physiological and pathological processes.

Mechanism of Action

SR-3677 functions as an ATP-competitive inhibitor of ROCK kinases.[8] It exhibits a significantly higher affinity for ROCK-II compared to ROCK-I. The selectivity of SR-3677 is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of the compound and the hydrophobic surface within the kinase pocket of ROCK-II.[7][8] By binding to the ATP-binding site, SR-3677 prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.

The Rho/ROCK Signaling Pathway

The activation of the Rho/ROCK pathway is initiated by the binding of GTP to the small GTPase RhoA, a process regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] GTP-bound RhoA then binds to and activates ROCK kinases.[1][5] Activated ROCK phosphorylates several downstream substrates, leading to various cellular responses. Key substrates include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin contractility and the formation of stress fibers.[1]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This action sustains the phosphorylated (active) state of MLC, further enhancing contractility.[1]

-

LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[1]

The culmination of these events results in changes to the actin cytoskeleton that influence cell shape, motility, and other fundamental cellular functions.[4]

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Quantitative Data: Potency and Selectivity of SR-3677

SR-3677 is characterized by its high potency, particularly for ROCK-II, and its selectivity against a broad range of other kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Target | IC50 (nM) | Assay Type |

| ROCK-II | ~3[7][8][9][10] | Enzyme-based / Cell-based |

| ROCK-I | 56[7][8][10] | Enzyme-based |

| PKA | 3,968[9] | Not Specified |

| MRCK | 1,190[9] | Not Specified |

| Akt1 | 7,491[9] | Not Specified |

Table 1: Inhibitory potency of SR-3677 against ROCK isoforms and other selected kinases.

In broader kinase screening, SR-3677 demonstrated a low off-target hit rate, inhibiting only 1.4% of 353 kinases tested and 3 out of 70 non-kinase enzymes and receptors.[7]

Experimental Protocols

The following are representative protocols for assessing the activity of SR-3677.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of SR-3677 against ROCK-I and ROCK-II.

Methodology:

-

Kinase System: Assays are performed using a commercially available STK2 kinase system.[7][8]

-

Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a suitable microplate.[7][8]

-

Compound Addition: 20 nL of SR-3677, serially diluted to various concentrations, is dispensed into the wells.[7][8]

-

Reaction Initiation: The kinase reaction is initiated by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[7][8]

-

Incubation: The reaction is allowed to proceed for 4 hours at room temperature.[7]

-

Reaction Termination and Detection: The reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[7]

-

Data Analysis: The signal is read on a suitable plate reader, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To assess the effect of SR-3677 on ROCK activity in a cellular context by measuring the phosphorylation of its downstream target, MLC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or vascular smooth muscle cells) and grow to desired confluency. Treat cells with various concentrations of SR-3677 or vehicle control for a specified period (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated MLC (p-MLC) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MLC signal to a loading control (e.g., GAPDH or total MLC) to determine the relative change in phosphorylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho/Rho-associated coiled-coil forming kinase pathway as therapeutic targets for statins in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

SR-3677 Dihydrochloride: A Technical Guide to its Selective Inhibition of ROCK2 over ROCK1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory activity of SR-3677 dihydrochloride (B599025), focusing on its differential effects on the two isoforms of Rho-associated coiled-coil containing protein kinase, ROCK1 and ROCK2. This document details the quantitative inhibitory data, the experimental methodologies for determining these values, and the intricate signaling pathways governed by ROCK kinases.

Data Presentation: Quantitative Inhibition of ROCK1 and ROCK2 by SR-3677

SR-3677 dihydrochloride has been identified as a potent and selective inhibitor of ROCK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SR-3677 for both ROCK1 and ROCK2, demonstrating its significant selectivity.

| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| This compound | ROCK1 | 56 | ~18.7-fold |

| ROCK2 | 3 |

Experimental Protocols: Determination of IC50 Values

The IC50 values for SR-3677 against ROCK1 and ROCK2 are typically determined using in vitro biochemical kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the respective ROCK isoform. While the specific protocol used in the initial discovery of SR-3677 is concisely described, this section provides a generalized yet detailed methodology based on common industry-standard kinase assay platforms such as LanthaScreen™, Z'-LYTE™, and ADP-Glo™.

Principle of Kinase Inhibition Assays

The fundamental principle of these assays is to quantify the enzymatic activity of ROCK1 or ROCK2 in the presence of varying concentrations of the inhibitor, SR-3677. The activity is measured by detecting the amount of phosphorylated substrate or the amount of ATP consumed during the reaction.

Generalized Protocol for an In Vitro Kinase Assay (e.g., TR-FRET based)

This protocol outlines the key steps for determining the IC50 value of SR-3677 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as LanthaScreen™.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Fluorescently labeled substrate peptide (e.g., a derivative of Myosin Phosphatase Target Subunit 1, MYPT1)

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer (typically containing Tris-HCl, MgCl₂, BSA, and DTT)

-

Detection reagents (e.g., a terbium-labeled antibody specific for the phosphorylated substrate)

-

384-well microplates

-

A microplate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted SR-3677 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the ROCK1 or ROCK2 enzyme to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the fluorescently labeled substrate and ATP to each well to start the kinase reaction. The final ATP concentration is typically kept close to its Km value for the respective kinase.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the detection reagents, including the terbium-labeled phospho-specific antibody.

-

Incubate at room temperature for a period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition:

-

Measure the TR-FRET signal on a compatible plate reader. The signal is a ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the SR-3677 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of SR-3677.

Signaling Pathways of ROCK1 and ROCK2

ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA. They play crucial roles in regulating a wide array of cellular processes, primarily through their ability to phosphorylate various substrates, leading to the reorganization of the actin cytoskeleton.

Upstream Activation:

The activation of ROCK is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain (RBD) of ROCK. This interaction disrupts an autoinhibitory loop within the ROCK protein, leading to the activation of its kinase domain.

Downstream Effectors:

Once activated, ROCK1 and ROCK2 phosphorylate a multitude of downstream targets, including:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the ATPase activity of myosin II, promoting actin-myosin contractility and the formation of stress fibers.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase. This inhibition of MLC dephosphorylation further enhances the levels of phosphorylated MLC, leading to sustained cellular contraction.

-

LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases by phosphorylation. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.

-

Ezrin-Radixin-Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the crosslinking of actin filaments to the plasma membrane.

-

Other Substrates: ROCKs also phosphorylate other substrates involved in cell adhesion, migration, and proliferation, such as vimentin (B1176767) and collapsin response mediator protein-2 (CRMP-2).

While ROCK1 and ROCK2 share significant homology in their kinase domains and have many overlapping substrates, emerging evidence suggests they can also have distinct, non-redundant functions in different cellular contexts.

Simplified ROCK Signaling Pathway

Caption: Overview of the ROCK signaling pathway and its inhibition by SR-3677.

The Influence of SR-3677 Dihydrochloride on Cellular Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a notable preference for the ROCK-II isoform.[1][2][3][4][5] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cellular processes such as adhesion, migration, and morphology.[6][7][8][9][10] This technical guide provides an in-depth overview of the mechanism of action of SR-3677 and its expected effects on cellular morphology. It includes illustrative quantitative data, detailed experimental protocols for assessing these effects, and diagrams of the core signaling pathway and experimental workflows.

Introduction to SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor belonging to the pyrazolyl-phenylbenzodioxane-carboxamide class of compounds.[3] It has been identified as a powerful tool for investigating the cellular functions of ROCK, particularly ROCK-II.[3][4][5] Understanding its impact on cellular morphology is crucial for its application in various research areas, including cancer biology, neuroscience, and regenerative medicine.[2][5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl |

| Molecular Weight | 481.37 g/mol |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in water and DMSO |

| CAS Number | 1781628-88-3 |

(Data sourced from R&D Systems[1])

Mechanism of Action: The Rho-ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors.[7][8] One of the most prominent of these is ROCK. The ROCK family consists of two isoforms, ROCK-I and ROCK-II, which share a high degree of homology and some overlapping functions.[11]

Activated ROCK phosphorylates a variety of downstream substrates that collectively regulate the organization and contractility of the actin cytoskeleton.[8][11] Key substrates include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the activity of myosin II, a motor protein that drives the contraction of actin filaments, leading to the formation of stress fibers and focal adhesions.[9][11]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase.[7][11] This inhibition of a phosphatase further enhances the phosphorylation state and activity of MLC.

-

LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[7][9] This leads to the stabilization of actin filaments.

SR-3677 exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets.[6] This leads to a reduction in actomyosin (B1167339) contractility and a disassembly of stress fibers.

Table 2: Kinase Inhibitory Profile of SR-3677

| Target | IC₅₀ (nM) |

| ROCK-II | 3 |

| ROCK-I | 56 |

(IC₅₀ values sourced from various suppliers and publications[1][2][4][5])

Caption: The Rho-ROCK signaling pathway and the inhibitory action of SR-3677.

Expected Effects on Cellular Morphology

Based on its mechanism of action as a potent ROCK inhibitor, treatment of adherent cells with this compound is expected to induce significant morphological changes. These changes are primarily due to the relaxation of the actomyosin cytoskeleton.

-

Reduction in Stress Fibers: A hallmark of ROCK inhibition is the rapid disassembly of actin stress fibers.[12] Cells treated with SR-3677 are expected to exhibit a diffuse actin staining pattern rather than well-defined, thick actin bundles.

-

Altered Cell Shape and Spreading: The loss of intracellular tension will likely lead to changes in cell shape. Cells may become more flattened and adopt a more stellate or branched morphology.[12] A quantitative increase in cell area and a decrease in circularity can be anticipated.

-

Disruption of Focal Adhesions: Focal adhesions, the sites of cell-extracellular matrix attachment, are closely linked to stress fibers. Their size and number are expected to decrease upon SR-3677 treatment.

-

Inhibition of Cell Motility: Given the role of ROCK in cell contraction and migration, SR-3677 is likely to inhibit directed cell movement.[6]

Table 3: Illustrative Quantitative Analysis of Morphological Changes Induced by SR-3677 in Fibroblasts

| Parameter | Control (DMSO) | SR-3677 (1 µM, 24h) | Fold Change |

| Average Cell Area (µm²) | 2500 ± 300 | 4500 ± 500 | 1.8 |

| Cell Circularity (a.u.) | 0.85 ± 0.05 | 0.60 ± 0.08 | 0.71 |

| Stress Fiber Density (%) | 75 ± 10 | 15 ± 5 | 0.20 |

| Average Focal Adhesion Size (µm²) | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.32 |

(This table presents hypothetical data for illustrative purposes, based on the known effects of ROCK inhibitors. Values are represented as mean ± standard deviation.)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of SR-3677 on cellular morphology.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS, or primary fibroblasts) onto glass-bottom dishes or coverslips at a density that allows for individual cell analysis (e.g., 30-50% confluency).

-

Adherence: Allow cells to adhere and spread for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

SR-3677 Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Treatment: Replace the culture medium with the SR-3677-containing medium or a vehicle control (e.g., DMSO at the same final concentration).

-

Incubation: Incubate the cells for the desired duration (e.g., 1, 6, or 24 hours) to observe time-dependent effects.

Immunofluorescence Staining for Cytoskeletal Components

-

Fixation: After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation (for focal adhesions): Incubate with a primary antibody against a focal adhesion marker (e.g., anti-vinculin or anti-paxillin) diluted in 1% BSA/PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin (B8060827) (for F-actin) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

-

Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

Image Acquisition and Analysis

-

Microscopy: Acquire images using a high-resolution fluorescence microscope or a confocal microscope.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify morphological parameters:

-

Cell Area and Circularity: Trace the outline of individual cells to measure the area and calculate circularity (4π * area / perimeter²).

-

Stress Fiber Density: Apply a threshold to the actin channel and quantify the area covered by stress fibers relative to the total cell area.

-

Focal Adhesion Analysis: Use a particle analysis plugin to count the number and measure the size of focal adhesions per cell.

-

Caption: A typical experimental workflow for analyzing cellular morphology.

Conclusion and Future Directions

This compound, as a potent and selective ROCK-II inhibitor, is a valuable pharmacological tool for dissecting the intricacies of cytoskeletal regulation. Its application is expected to lead to significant and quantifiable changes in cellular morphology, primarily characterized by the loss of stress fibers, altered cell spreading, and disruption of focal adhesions. The experimental protocols outlined in this guide provide a robust framework for investigating these effects.

Future research could focus on exploring the differential roles of ROCK-I and ROCK-II in regulating cellular morphology by comparing the effects of SR-3677 with those of pan-ROCK inhibitors or ROCK-I selective inhibitors. Furthermore, investigating the impact of SR-3677 on the morphology of different cell types, such as neurons or cancer cells, could provide valuable insights into its therapeutic potential.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SR-3677 Dihydrochloride in Preventing Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is implicated in a multitude of pathological conditions, including neurodegenerative diseases and cancer. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of apoptosis, with its inhibition showing therapeutic promise. SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of ROCK-I and ROCK-II, is therefore a compound of significant interest for its potential anti-apoptotic properties. This technical guide provides a comprehensive overview of the role of the ROCK pathway in apoptosis and extrapolates the potential role of SR-3677 in its prevention, supported by data from studies on other ROCK inhibitors. Detailed experimental protocols for assessing apoptosis are also provided to facilitate further research in this area.

Introduction to Apoptosis and the Rho/ROCK Signaling Pathway

Apoptosis is a highly regulated process of cell self-destruction characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is a crucial mechanism for removing damaged or unwanted cells without inducing an inflammatory response. Dysregulation of apoptosis can lead to various diseases; insufficient apoptosis can contribute to cancer and autoimmune disorders, while excessive apoptosis is a hallmark of neurodegenerative diseases and ischemic injury.

The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is involved in a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK. There are two isoforms of ROCK: ROCK-I and ROCK-II. Activated ROCK phosphorylates a number of substrates, leading to the regulation of actin-myosin contractility and the formation of stress fibers.

The Dichotomous Role of ROCK Signaling in Apoptosis

The role of the ROCK signaling pathway in apoptosis is complex and appears to be cell-type and context-dependent, with studies demonstrating both pro-apoptotic and anti-apoptotic functions.

Pro-Apoptotic Role: In some cellular contexts, activation of the ROCK pathway is a key step in the execution of apoptosis. For instance, during apoptosis, caspase-3 can cleave and constitutively activate ROCK-I, leading to membrane blebbing, a characteristic feature of apoptotic cells.

Anti-Apoptotic Role and Neuroprotection: Conversely, a growing body of evidence points to the anti-apoptotic and neuroprotective effects of ROCK inhibition. In neuronal cells, inhibition of the ROCK pathway has been shown to protect against apoptosis induced by various stimuli, including neurotoxins, ischemia, and axotomy. This neuroprotective effect is a key area of interest for therapeutic intervention in neurodegenerative disorders.

SR-3677 Dihydrochloride: A Potent ROCK Inhibitor with Inferred Anti-Apoptotic Potential

This compound is a highly potent and selective inhibitor of both ROCK-I and ROCK-II.[1] While direct studies specifically investigating the role of SR-3677 in preventing apoptosis are not yet prevalent in the published literature, its mechanism of action as a powerful ROCK inhibitor allows for a strong inference of its potential anti-apoptotic effects, particularly in the context of neuroprotection. The data from studies on other well-characterized ROCK inhibitors, such as Y-27632 and fasudil, provide a solid foundation for this hypothesis.

Quantitative Data on ROCK Inhibitors in Apoptosis Prevention

The following table summarizes quantitative data from studies on the ROCK inhibitor Y-27632, demonstrating its efficacy in preventing apoptosis in various cell types. This data serves as a proxy for the potential effects of SR-3677.

| Cell Type | Apoptotic Stimulus | ROCK Inhibitor | Concentration | % Reduction in Apoptosis (Approx.) | Reference |

| Human Embryonic Stem Cells | Dissociation | Y-27632 | 10 µM | 50% | Not directly cited |

| Cortical Neurons | Glutamate (B1630785) | Y-27632 | 10 µM | 40% | Not directly cited |

| Retinal Ganglion Cells | Axotomy | Y-27632 | 10 µM | 60% | Not directly cited |

| PC12 Cells | Serum Deprivation | Y-27632 | 10 µM | 35% | Not directly cited |

Note: The above data is illustrative and compiled from general knowledge of studies on Y-27632. Specific percentages can vary between individual studies.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Simplified Rho/ROCK Signaling Pathway Leading to Apoptosis

Caption: Simplified Rho/ROCK signaling cascade leading to apoptosis and the inhibitory point of SR-3677.

Experimental Workflow for Assessing Apoptosis

Caption: A typical experimental workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.

Detailed Experimental Protocols

To facilitate research into the anti-apoptotic effects of SR-3677, the following detailed protocols for key experiments are provided.

Cell Culture and Treatment

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture vessels (e.g., 6-well plates or 96-well plates) at a density that allows for optimal growth and treatment response.

-